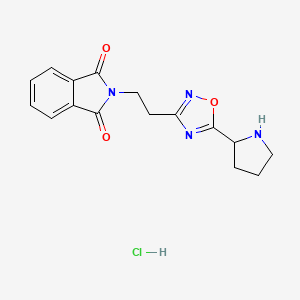
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrolidine ring, an oxadiazole ring, and an isoindoline-dione moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Rings: The pyrrolidine and oxadiazole rings are then coupled through a suitable linker, such as an ethyl group.
Formation of the Isoindoline-Dione Moiety: The isoindoline-dione moiety is introduced through a cyclization reaction involving phthalic anhydride and an amine.
Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the intermediate products and converting the resulting compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Scalability: The synthetic route is designed to be scalable for large-scale production, ensuring consistency and cost-effectiveness.
化学反应分析
Types of Reactions
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
Similar Compounds
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione acetate
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione sulfate
Uniqueness
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C16H17ClN4O3 |
|---|---|
分子量 |
348.78 g/mol |
IUPAC 名称 |
2-[2-(5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O3.ClH/c21-15-10-4-1-2-5-11(10)16(22)20(15)9-7-13-18-14(23-19-13)12-6-3-8-17-12;/h1-2,4-5,12,17H,3,6-9H2;1H |
InChI 键 |
AUOLILRBOSCKQN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NC(=NO2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















